Z-Lys(boc)-ome Z-Lys(boc)-ome
Brand Name: Vulcanchem
CAS No.: 2389-49-3
VCID: VC21543622
InChI: InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C20H30N2O6
Molecular Weight: 394.5 g/mol

Z-Lys(boc)-ome

CAS No.: 2389-49-3

VCID: VC21543622

Molecular Formula: C20H30N2O6

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Z-Lys(boc)-ome - 2389-49-3

Description

Z-Lys(boc)-ome, also known as methyl N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysinate, is a derivative of the amino acid lysine. It is a compound of significant interest in organic synthesis and biochemistry due to its protective groups and functional properties. This article will delve into the chemical properties, applications, and research findings related to Z-Lys(boc)-ome.

Applications and Uses

Z-Lys(boc)-ome is primarily used in peptide synthesis due to its protective groups, which allow for selective deprotection and coupling reactions. The Boc group protects the α-amino group, while the Z group typically protects the ε-amino group of lysine. This makes it a versatile building block for constructing peptides with specific sequences and functionalities.

Table: Applications of Z-Lys(boc)-ome

Application AreaDescription
Peptide SynthesisUsed as a building block due to its protective groups, facilitating selective deprotection and coupling reactions.
BiochemistryUtilized in the preparation of stimuli-responsive cationic nanoparticles .
Organic SynthesisActs as an intermediate in the synthesis of complex molecules, leveraging its functional groups for further modifications.

Research Findings

Research involving Z-Lys(boc)-ome often focuses on its role in peptide synthesis and its potential applications in biochemistry. For instance, derivatives of lysine are explored for their ability to form pseudopeptides and other complex structures, which can have implications in drug development and materials science .

Table: Research Highlights

Research FocusKey Findings
Peptide SynthesisZ-Lys(boc)-ome is used to construct peptides with specific sequences, leveraging its protective groups for controlled reactions.
Biochemical ApplicationsInvolved in the synthesis of stimuli-responsive nanoparticles, which can be used in drug delivery systems or other biomedical applications .
Pseudopeptide SynthesisLysine derivatives, like Z-Lys(boc)-ome, are studied for their potential in forming pseudopeptides with unique properties .
CAS No. 2389-49-3
Product Name Z-Lys(boc)-ome
Molecular Formula C20H30N2O6
Molecular Weight 394.5 g/mol
IUPAC Name methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)
Standard InChIKey ZJWQKFBUQSKZOS-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Synonyms Z-LYS(BOC)-OME;2389-49-3;SCHEMBL13430768;CTK4F2502;MolPort-006-114-261;ACT09380;ZINC5353598;METHYL6-N-BOC-2-N-CBZ-L-LYSINATE;FT-0698070;V4597;K-6468;L-Lysine,N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-,methylester;(S)-methyl13,13-dimethyl-3,11-dioxo-1-phenyl-2,12-dioxa-4,10-diazatetradecane-5-carboxylate
PubChem Compound 102806
Last Modified Aug 15 2023

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394.4608 g/mol